Xanthorin
Overview
Description
Xanthorin is a naturally occurring anthraquinone compound with the molecular formula C16H12O6 It is known for its yellow to orange color and is primarily found in certain plants and lichens
Mechanism of Action
Xanthorin, also known as 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione, is an anthraquinone agent . The mechanism of action of this compound involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Mode of Action
As an anthraquinone agent , it may interact with its targets, leading to changes at the molecular and cellular levels.
Result of Action
As an anthraquinone agent , it is likely to exert a range of biological effects.
Biochemical Analysis
Biochemical Properties
Xanthorin is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been suggested to have effects on various types of cells and cellular processes It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied
Metabolic Pathways
This compound is likely involved in certain metabolic pathways It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthorin can be synthesized through various chemical reactions involving anthraquinone derivatives. One common method involves the hydroxylation and methylation of anthraquinone precursors under specific reaction conditions. The process typically requires the use of organic solvents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as lichens. The extraction process usually employs organic solvents like alcohol or ether to dissolve this compound, followed by purification and drying to obtain the pure compound. This method is preferred due to the natural abundance of this compound in certain lichens .
Chemical Reactions Analysis
Types of Reactions: Xanthorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often require halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of this compound, which exhibit different biological and chemical properties .
Scientific Research Applications
Xanthorin has a wide range of scientific research applications, including:
Biology: It is studied for its role in plant defense mechanisms and its potential as a natural herbicide.
Medicine: this compound exhibits antibacterial, antifungal, and anticancer properties, making it a subject of interest in pharmaceutical research.
Comparison with Similar Compounds
Xanthorin is unique among anthraquinone compounds due to its specific chemical structure and biological activities. Similar compounds include:
Emodin: Another anthraquinone with similar antibacterial and anticancer properties.
Aloe-emodin: Known for its laxative effects and potential anticancer activity.
Chrysophanol: Exhibits anti-inflammatory and antimicrobial properties.
Compared to these compounds, this compound stands out for its broader range of applications and its effectiveness as a bioindicator for environmental monitoring .
Properties
IUPAC Name |
1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-7-11(8(17)4-6)16(21)12-9(18)5-10(22-2)15(20)13(12)14(7)19/h3-5,17-18,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLRIXZGBQOFLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498507 | |
Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17526-15-7 | |
Record name | 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17526-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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